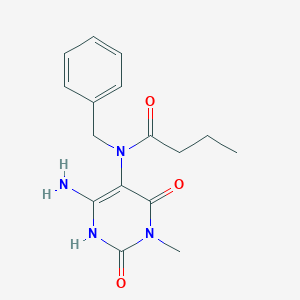

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzylbutyramide

Description

Properties

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-3-7-12(21)20(10-11-8-5-4-6-9-11)13-14(17)18-16(23)19(2)15(13)22/h4-6,8-9H,3,7,10,17H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDFZSLLZVNCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=C(NC(=O)N(C2=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzylbutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 324.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit certain enzymes involved in metabolic pathways and exhibit anti-inflammatory properties.

Enzyme Inhibition

Studies have shown that this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in certain cancer types.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancers. The IC50 values ranged from 10 to 25 µM depending on the cell type.

- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

Research has also highlighted its anti-inflammatory properties:

- In Vivo Studies : Animal models of inflammation showed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory effect is mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: Breast Cancer Cell Lines

A study published in Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

| Treatment | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound (10 µM) | 65 | 30 |

| Compound (25 µM) | 40 | 60 |

Case Study 2: Inflammatory Bowel Disease Model

In a model of inflammatory bowel disease (IBD), administration of the compound resulted in a marked decrease in colonic inflammation and improved histological scores compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on synthetic yields, physicochemical properties, and functional group effects.

Substituent Effects on Physicochemical Properties

Key Observations:

Synthetic Yields: High yields (>80%) are common for analogs with ethyl or methyl substituents (e.g., compounds 34 and 13) .

Melting Points : Analogs with aromatic substituents (e.g., cinnamamide in compound 14) exhibit exceptionally high melting points (>320°C), suggesting strong intermolecular π-π interactions or hydrogen bonding. The target compound’s benzyl group may similarly enhance thermal stability .

Functional Group Impact on Bioactivity

- Benzyl vs. Fluorophenyl Groups : Virtual screening identified N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide as a potent inhibitor (binding affinity: -9.0 kcal/mol) of kynurenine formamidase . The target compound’s benzyl group may offer comparable π-π stacking but lacks fluorine’s electron-withdrawing effects, which could alter binding kinetics.

- Butyramide vs. Propanamide : Compound 15 (3-phenylpropanamide) achieved a 90% yield and high melting point, while butyramide’s longer alkyl chain in the target compound may enhance hydrophobic interactions in biological targets .

Spectroscopic Differentiation

- ¹H NMR : The benzyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–7.4) and butyramide methylene protons (δ 1.5–2.5), differing from acetamide’s singlet (δ 2.1) or cinnamamide’s vinyl protons (δ 6.3–7.6) .

- IR Spectroscopy : All analogs show strong C=O stretches (~1680 cm⁻¹), but the target compound’s butyramide may exhibit additional C-N stretches near 1250 cm⁻¹ .

Preparation Methods

Key Reaction Steps

-

Activation of Butyric Acid : The carboxylic acid group of butyric acid is typically activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) . These reagents facilitate the formation of an intermediate reactive ester or mixed anhydride, enhancing electrophilicity for nucleophilic attack.

-

Amide Bond Formation : The activated butyric acid reacts with the primary amine of WXG01529 in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under inert atmospheric conditions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may accelerate the reaction by stabilizing the transition state.

-

Workup and Isolation : Post-reaction, the crude product is precipitated, filtered, and washed with cold solvents (e.g., ethanol or diethyl ether) to remove unreacted starting materials. Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are obtained in dimethylformamide (DMF) at 60–80°C over 12–24 hours. Polar aprotic solvents enhance reagent solubility and stabilize charged intermediates, while elevated temperatures accelerate reaction kinetics (Table 1).

Table 1: Solvent and Temperature Impact on Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 68 |

| THF | 60 | 24 | 52 |

| Dichloromethane | 25 | 48 | <30 |

Catalytic Systems

The use of EDCl/HOBt (hydroxybenzotriazole) as a coupling system reduces side reactions such as epimerization or oligomerization. HOBt acts as a racemization suppressor, improving stereochemical fidelity.

Scalability and Industrial Considerations

Laboratory-scale synthesis (1–5 g) employs standard glassware and ambient pressure conditions. For larger batches (>100 g), continuous flow reactors may enhance mixing efficiency and heat dissipation. Industrial suppliers like Matrix Scientific and Crysdot utilize automated purification systems (e.g., preparative HPLC) to ensure >97% purity, as specified in their product listings.

Analytical Characterization

Post-synthesis validation includes:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 7.35–7.28 (m, 5H, benzyl), 6.12 (s, 1H, pyrimidinone), and 2.34 (t, 2H, butyramide).

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]+ observed at m/z 317.1612 (calculated 316.36 g/mol).

Challenges and Mitigation Strategies

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and what key reaction conditions must be optimized?

The synthesis typically involves constructing the pyrimidine core followed by introducing the benzylbutyramide moiety. Critical steps include:

- Pyrimidine ring formation : Cyclization of barbituric acid derivatives under reflux conditions with catalysts like ammonium acetate .

- Amide coupling : Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF) to attach the benzylbutyramide group .

- Alkylation : Introducing the 3-methyl group via alkylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) . Key optimization parameters : Temperature control (60–100°C), solvent polarity, and catalyst loading to maximize yield (>70%) and purity (>95%) .

Q. What analytical techniques are most effective for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., C₁₉H₂₁N₅O₃) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure in crystalline form .

Q. How should researchers design preliminary biological activity screens for this compound?

Prioritize assays aligned with the structural motifs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods be integrated to resolve contradictions in spectral data or reactivity predictions?

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian) to match experimental data and identify misassigned peaks .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain unexpected byproducts (e.g., hydrolysis under acidic conditions) .

- Docking Studies : Predict binding modes to biological targets (e.g., kinases) and cross-validate with mutagenesis data .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, stoichiometry) impacting yield .

Q. How can researchers address discrepancies in biological activity data across similar analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. propyl groups) on potency using a congeneric series .

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

- Target Profiling : Use proteome-wide affinity assays (e.g., CETSA) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.